1,1,1-Trifluoroethyl-PEG4-amine
Overview
Description
1,1,1-Trifluoroethyl-PEG4-amine is a PEG linker with a trifluoroethyl and amine moiety . It is used in the synthesis of PROTACs . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .
Synthesis Analysis
1,1,1-Trifluoroethyl-PEG4-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoroethyl-PEG4-amine is C10H20F3NO4 . It has a molecular weight of 275.3 g/mol .Chemical Reactions Analysis
The amine moiety of 1,1,1-Trifluoroethyl-PEG4-amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .Physical And Chemical Properties Analysis
1,1,1-Trifluoroethyl-PEG4-amine has a molecular weight of 275.3 g/mol and a molecular formula of C10H20F3NO4 . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .Scientific Research Applications
Drug Delivery Systems
1,1,1-Trifluoroethyl-PEG4-amine: is utilized in drug delivery systems due to its ability to react with carboxylic acids and activated NHS esters . The hydrophilic PEG chain attached to the trifluoroethyl and amine moieties significantly increases the water solubility of compounds, making it an ideal linker in the development of drug conjugates . This property is particularly beneficial for improving the bioavailability of hydrophobic drugs.
Bioconjugation
In the field of bioconjugation, 1,1,1-Trifluoroethyl-PEG4-amine serves as a versatile linker. It facilitates the attachment of various molecules to proteins, antibodies, or other surfaces . The presence of the amine group allows for a straightforward reaction with aldehydes to form stable oxime bonds, which are commonly used in the preparation of antibody-drug conjugates (ADCs) .
Diagnostics
The compound’s role in diagnostics is linked to its use in enhancing the solubility and stability of diagnostic agents . By improving the water solubility of these agents, 1,1,1-Trifluoroethyl-PEG4-amine contributes to the development of more effective and reliable diagnostic tools.
Targeted Therapy
1,1,1-Trifluoroethyl-PEG4-amine: is also a key component in targeted therapy, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that bring together an E3 ubiquitin ligase and a target protein, leading to the latter’s degradation. The linker’s role is crucial in maintaining the appropriate distance and orientation between the two proteins for optimal activity.
Imaging
In imaging applications, 1,1,1-Trifluoroethyl-PEG4-amine is used to improve the pharmacokinetic properties of imaging agents . Its incorporation into PET radioconjugates has shown to enhance tumor uptake and contrast, which is vital for accurate tumor imaging and diagnosis.
Therapeutics
Lastly, the compound finds its application in therapeutics as a part of PEGylation strategies . PEGylation refers to the covalent attachment of PEG chains to therapeutic molecules, which can reduce immunogenicity, enhance stability, and prolong the circulation time of these molecules in the bloodstream.
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F3NO4/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h1-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFYELHCDPCZQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoroethyl-PEG4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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